N-Hydroxy-2,3-pyridinedicarboximide HCl
Description
N-Hydroxy-2,3-pyridinedicarboximide HCl is a pyridine-derived compound with a molecular structure featuring a hydroxylamine group attached to the pyridine ring and two carboximide substituents at the 2- and 3-positions. Its hydrochloride salt form enhances stability and solubility for pharmaceutical or synthetic applications. Key identifiers include CAS numbers 1400645-39-7 and 23439-87-4, with structural analogs listed in catalogs and chemical databases .
Properties
Molecular Formula |
C7H5ClN2O3 |
|---|---|
Molecular Weight |
200.58 g/mol |
IUPAC Name |
6-hydroxypyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride |
InChI |
InChI=1S/C7H4N2O3.ClH/c10-6-4-2-1-3-8-5(4)7(11)9(6)12;/h1-3,12H;1H |
InChI Key |
ABUAULBTDQIQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)O)N=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,3-pyridinedicarboximide hydrochloride typically involves the reaction of 2,3-pyridinedicarboxylic anhydride with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N-Hydroxy-2,3-pyridinedicarboximide hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,3-pyridinedicarboximide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridinedicarboximide compounds .
Scientific Research Applications
N-Hydroxy-2,3-pyridinedicarboximide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,3-pyridinedicarboximide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-Hydroxy-2,3-pyridinedicarboximide HCl, we analyze its structural and functional analogs from the pyridine family. These comparisons focus on molecular features , reported applications , and similarity metrics derived from chemical databases.
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Findings:
Structural Similarity :
- This compound shares high similarity (99%) with its tautomers and salts (e.g., CAS 23439-87-4) but lower similarity (84–88%) with fused-ring pyrrolo-pyridines (e.g., 6-Acetyl derivatives) . The latter feature fused bicyclic systems that may enhance rigidity for receptor binding.
Palanosetron’s 5-HT3 receptor antagonism is attributed to its fused tricyclic structure, a feature absent in the simpler dicarboximide derivative discussed here .
Biological Activity
N-Hydroxy-2,3-pyridinedicarboximide hydrochloride (NHPC) is a chemical compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
NHPC has the molecular formula and features a pyridine ring substituted with hydroxyl and carboximide groups. This unique structure contributes to its reactivity and biological activity, making it a subject of interest in pharmacological research.
Biological Activities
Research indicates that NHPC exhibits various biological activities:
- Antioxidant Properties : NHPC has been shown to scavenge free radicals, which can protect cells from oxidative stress.
- Antimicrobial Activity : Studies have demonstrated that NHPC possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents .
- Cholesterol Regulation : It has been noted for its potential role in raising HDL cholesterol levels, which is beneficial for cardiovascular health .
The mechanisms through which NHPC exerts its biological effects include:
- Enzyme Inhibition : NHPC may inhibit specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.
- Receptor Interaction : The compound interacts with certain receptors in the body, potentially modulating signaling pathways related to inflammation and metabolism .
Case Studies and Research Findings
Several studies have investigated the biological activity of NHPC:
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of NHPC using various assays such as DPPH and ABTS. Results indicated that NHPC effectively reduced oxidative stress markers in vitro, suggesting its potential use as an antioxidant supplement.
- Antimicrobial Efficacy :
- Cholesterol Modulation Study :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
